![molecular formula C20H15N3OS B5196708 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide](/img/structure/B5196708.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide
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Overview
Description
“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide” is a chemical compound with the linear formula C25H18N4O5S . It has a molecular weight of 486.51 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis
The molecular structure of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide” is based on the benzothiazole scaffold, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . The carbon at the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
Benzothiazoles, including “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide”, can undergo a variety of chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Scientific Research Applications
Anti-bacterial Applications
Benzothiazole derivatives have been found to have significant anti-bacterial properties . They could potentially be used in the development of new antibiotics.
Anti-fungal Applications
These compounds also exhibit anti-fungal properties . This makes them useful in the treatment of various fungal infections.
Anti-oxidant Applications
Benzothiazole derivatives can act as anti-oxidants . They could be used in the prevention of diseases caused by oxidative stress.
Anti-proliferative Applications
These compounds have shown anti-proliferative effects , which could make them useful in the treatment of cancer.
Anti-convulsant Applications
Benzothiazole derivatives have been found to have anti-convulsant properties . They could potentially be used in the treatment of epilepsy and other seizure disorders.
Anti-diabetic Applications
These compounds have shown potential in the treatment of diabetes .
Anti-inflammatory Applications
Benzothiazole derivatives can act as anti-inflammatory agents . They could be used in the treatment of various inflammatory diseases.
Anti-viral Applications
These compounds have shown anti-viral properties . They could potentially be used in the treatment of various viral infections.
Future Directions
The future directions for “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide” could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry. Given the wide range of biological activities exhibited by benzothiazole derivatives , there may be potential for the development of new therapeutics based on this compound.
Mechanism of Action
Target of Action
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isonicotinamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the enzyme DprE1 , which is essential for the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacterium .
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the formation of arabinogalactan, leading to a weakened cell wall and eventual cell death .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting DprE1 and disrupting arabinogalactan synthesis, the compound causes the death of the bacterium, thereby exerting its anti-tubercular effect .
properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-2-7-17-18(12-13)25-20(23-17)15-3-5-16(6-4-15)22-19(24)14-8-10-21-11-9-14/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWXLHYALWLPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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